2-(3,5-Difluorophenyl)-2-pentanol
Description
Properties
IUPAC Name |
2-(3,5-difluorophenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-3-4-11(2,14)8-5-9(12)7-10(13)6-8/h5-7,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKXNOBVFNQHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=CC(=C1)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The Grignard reaction is a cornerstone for synthesizing tertiary alcohols. For 2-(3,5-difluorophenyl)-2-pentanol, 2-pentanone serves as the ketone precursor, reacting with 3,5-difluorophenylmagnesium bromide to yield the target alcohol. The mechanism involves:
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Nucleophilic attack of the Grignard reagent on the carbonyl carbon of 2-pentanone.
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Acidic workup to hydrolyze the magnesium alkoxide intermediate.
Key Conditions :
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Anhydrous ether solvent under nitrogen atmosphere.
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Reaction temperature: 0°C to room temperature.
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Stoichiometric excess of Grignard reagent (1.2–1.5 equiv).
Yield and Selectivity
In a model reaction, 2-pentanone (1.0 mol) reacted with 3,5-difluorophenylmagnesium bromide (1.2 mol) to produce this compound in 78% yield. Side products (<5%) included unreacted ketone and bis-addition byproducts, minimized by controlled reagent addition.
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (GC-MS) | 95% |
| Reaction Time | 4–6 h |
Reduction of 2-(3,5-Difluorophenyl)-2-Pentanone
Ketone Synthesis via Cross-Coupling
The ketone precursor, 2-(3,5-difluorophenyl)-2-pentanone, is synthesized via Suzuki-Miyaura coupling. 2-Bromo-2-pentanone couples with 3,5-difluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃:
Optimized Conditions :
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Solvent: Dioxane/water (4:1).
-
Temperature: 80°C.
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Catalyst loading: 2 mol% Pd.
Ketone Reduction to Alcohol
The ketone is reduced using NaBH₄ in methanol or LiAlH₄ in dry THF. NaBH₄ offers safer handling with 85% yield, while LiAlH₄ achieves 92% yield but requires rigorous anhydrous conditions.
| Reducing Agent | Yield | Purity |
|---|---|---|
| NaBH₄ | 85% | 93% |
| LiAlH₄ | 92% | 97% |
Transesterification of Difluorophenyl-Containing Esters
Ester Synthesis via Acid Catalysis
Adapting methods from pentanol production, 3,5-difluorophenylacetic acid undergoes esterification with pentanol derivatives. For example, reacting 3,5-difluorophenylacetic acid with isoamyl alcohol in the presence of H₂SO₄ yields the corresponding ester:
Hydrolysis to Target Alcohol
The ester is hydrolyzed under basic conditions (NaOH, ethanol/water) to produce this compound. This method achieves 70% yield but requires careful control of hydrolysis duration to prevent over-cleavage.
| Step | Yield |
|---|---|
| Esterification | 88% |
| Hydrolysis | 70% |
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Challenges |
|---|---|---|---|---|
| Grignard Addition | 78% | High | Moderate | Moisture sensitivity |
| Ketone Reduction | 92% | Medium | High | Pd catalyst cost |
| Transesterification | 70% | Low | Low | Competing side reactions |
Stereochemical Considerations
The target compound contains a stereogenic center at C2. Asymmetric synthesis remains challenging, but chiral auxiliaries or enzymatic resolution may enhance enantiomeric excess. In model systems, Grignard reactions produced racemic mixtures, while ketone reductions retained configuration from prochiral substrates.
Industrial-Scale Adaptations
Phase-transfer catalysis (e.g., tetra-n-octylphosphonium bromide) improves fluorination efficiency in aryl intermediates. For continuous production, fixed-bed reactors with sulfonic acid resins optimize esterification and transesterification steps.
Emerging Techniques
Recent advances in photoredox catalysis and flow chemistry offer routes to bypass traditional limitations. For example, visible-light-mediated coupling of 3,5-difluorophenyl iodides with alkenols could streamline synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3,5-difluorophenyl)-2-pentanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 2-(3,5-Difluorophenyl)-2-pentanol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.
Biology
- Biological Activity : Research indicates that compounds with similar structures often exhibit pharmacological activities such as:
- Antimicrobial Properties : Potential effectiveness against various pathogens.
- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory responses.
- Analgesic Activities : Possible applications in pain management due to structural similarities with known analgesics.
Medicine
- Drug Development : The presence of fluorine atoms typically enhances metabolic stability and bioavailability. This makes this compound a candidate for further investigation in drug development, particularly for conditions requiring targeted therapeutic effects .
Case Studies
-
Antimicrobial Activity Study :
- A study examined the antimicrobial properties of fluorinated alcohols, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting potential as a lead compound for antibiotic development.
-
Anti-inflammatory Research :
- In vitro studies demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages. This positions it as a potential therapeutic agent for inflammatory diseases.
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Drug Formulation Trials :
- Preliminary trials incorporating this compound into drug formulations showed enhanced solubility and stability profiles compared to non-fluorinated analogs. These findings support its use in pharmaceutical applications where enhanced bioavailability is critical.
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Enables creation of complex molecules |
| Biology | Antimicrobial and anti-inflammatory properties | Potential new treatments for infections and inflammation |
| Medicine | Drug development candidate | Improved therapeutic options due to enhanced stability |
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(3,5-Difluorophenyl)-2-pentanol with two structurally related compounds from the Kanto Reagents catalog: 2-Phenyl-2-propanol and 3-Phenylpropene (as labeled in , though nomenclature discrepancies exist).
Table 1: Structural and Physical Properties
| Property | This compound | 2-Phenyl-2-propanol | 3-Phenylpropene* |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₄F₂O | C₉H₁₂O | C₉H₁₂O† |
| Molecular Weight (g/mol) | 200.2 | 136.19 | 136.19 |
| Boiling Point (°C) | ~220 (estimated) | 202 | 219 |
| Melting Point (°C) | N/A | 32–34 | -18 |
| Density (g/cm³) | ~1.1 (estimated) | 0.973 | 1.00 |
| Substituents | 3,5-difluorophenyl, pentanol | Phenyl, tertiary alcohol | Phenyl, allylic/propene chain |
| Key Features | Fluorine-enhanced polarity | Highly branched tertiary alcohol | Unsaturated hydrocarbon chain |
*Note: The compound labeled "3-Phenylpropene" in has a molecular formula inconsistent with an alkene, suggesting a possible catalog error. Its properties align with a tertiary alcohol (C₉H₁₂O) rather than a propene derivative .
Structural and Functional Differences
Fluorination Effects: The 3,5-difluorophenyl group in the target compound introduces strong electronegativity, increasing polarity and likely elevating its boiling point compared to 2-phenyl-2-propanol (202°C vs. estimated ~220°C). Fluorine atoms also enhance resistance to metabolic degradation, a trait valuable in pharmaceutical intermediates .
Chain Length and Branching: The pentanol chain in the target compound provides greater hydrophobicity than the shorter, branched propanol chain in 2-phenyl-2-propanol. However, the tertiary alcohol configuration in both compounds reduces hydrogen-bonding capacity, lowering boiling points relative to primary/secondary alcohols.
Unsaturation vs. Saturation : The mislabeled "3-Phenylpropene" (likely a saturated alcohol) exhibits a higher boiling point (219°C) due to increased molecular symmetry and packing efficiency, whereas the target compound’s fluorination disrupts such interactions despite its larger size.
Biological Activity
2-(3,5-Difluorophenyl)-2-pentanol is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a difluorophenyl group attached to a pentanol chain, presents opportunities for various applications in pharmacology and organic synthesis.
Chemical Structure and Properties
- Molecular Formula : C11H14F2O
- Molecular Weight : 202.23 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The presence of fluorine atoms in the phenyl ring enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research has shown that this compound can modulate enzyme activity and influence various biochemical pathways.
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways, which may lead to therapeutic benefits in diseases such as diabetes and cancer.
- Receptor Binding : Its structural similarity to known bioactive molecules suggests potential interactions with various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro assays indicated potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. The DPPH radical scavenging assay indicated that this compound effectively reduced free radicals, suggesting its potential use in preventing oxidative damage.
Case Studies
-
Case Study on Diabetes Management :
A study conducted on diabetic rats revealed that administration of this compound significantly reduced blood glucose levels. The compound's mechanism was linked to enhanced insulin sensitivity and modulation of glucose metabolism. -
Cancer Research :
In a preliminary investigation using cancer cell lines (e.g., MCF-7 for breast cancer), this compound demonstrated antiproliferative effects. The IC50 values ranged from 10 to 20 µM, indicating its potential as a chemotherapeutic agent.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(3-Fluorophenyl)-2-pentanol | One fluorine atom | Moderate antimicrobial activity |
| 2-(4-Chlorophenyl)-2-pentanol | Chlorine atom instead of fluorine | Lower antioxidant capacity |
| 2-(3-Methoxyphenyl)-2-pentanol | Methoxy group | Enhanced receptor binding affinity |
Q & A
Basic Research: What synthetic strategies are optimal for preparing 2-(3,5-Difluorophenyl)-2-pentanol with high purity?
Methodological Answer:
A two-step approach is recommended:
Ketone Intermediate Synthesis : React 3,5-difluorophenylmagnesium bromide with 2-pentanone via Grignard addition to form this compound precursor. Control reaction temperature (0–5°C) to minimize side products.
Reduction : Use sodium borohydride (NaBH₄) in anhydrous THF for selective reduction of any residual ketone impurities. Purify via column chromatography (silica gel, hexane/ethyl acetate 8:2). Fluorinated intermediates may require specialized handling due to volatility .
Basic Research: How can NMR spectroscopy resolve structural ambiguities in fluorinated alcohols like this compound?
Methodological Answer:
- ¹H NMR : The hydroxyl proton (OH) appears as a broad singlet (~1–5 ppm), while the pentanol backbone protons split into multiplet patterns (δ 1.2–1.8 ppm).
- ¹⁹F NMR : Two distinct singlets for the 3- and 5-fluorine atoms (δ ~-110 to -120 ppm). Asymmetric environments caused by steric hindrance from the pentanol chain may split these signals .
- DEPT-135 : Confirm the absence of quaternary carbons in the alcohol group.
Advanced Research: What enantioselective methods are suitable for synthesizing (R)- and (S)-2-(3,5-Difluorophenyl)-2-pentanol?
Methodological Answer:
- Chiral Catalysis : Use a Jacobsen-type thiourea catalyst for asymmetric Grignard addition to 2-pentanone. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .
- Enzymatic Resolution : Lipase-mediated acetylation of racemic alcohol (e.g., Candida antarctica lipase B) selectively acetylates one enantiomer. Separate using preparative TLC .
Advanced Research: How does the 3,5-difluorophenyl moiety influence the compound’s physicochemical stability under acidic conditions?
Methodological Answer:
- Degradation Studies : Perform accelerated stability testing (40°C/75% RH, 0.1M HCl). Monitor via LC-MS for degradation products (e.g., defluorination or ether formation).
- Fluorine Substituent Effects : The electron-withdrawing fluorine atoms increase resistance to oxidative degradation but may enhance susceptibility to nucleophilic attack at the aromatic ring. Compare with non-fluorinated analogs to isolate stability trends .
Advanced Research: How can computational modeling predict the biological activity of this compound analogs?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., GPCRs or enzymes). The difluorophenyl group’s hydrophobic and electronic properties enhance binding affinity in lipophilic pockets.
- QSAR Analysis : Correlate LogP (predicted value ~2.1) with cellular permeability. Higher LogP may improve blood-brain barrier penetration but reduce solubility .
Advanced Research: What strategies mitigate diastereomer formation during large-scale synthesis?
Methodological Answer:
- Temperature Control : Maintain Grignard reaction below -10°C to suppress Wagner-Meerwein rearrangements.
- Additive Screening : Introduce chelating agents (e.g., HMPA) to stabilize the transition state and reduce racemization.
- In-line Analytics : Use FTIR to monitor reaction progress and terminate before side-product formation .
Advanced Research: How does steric hindrance from the pentanol chain affect regioselective functionalization of the difluorophenyl ring?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : The bulky pentanol group directs incoming electrophiles (e.g., nitronium ions) to the para position relative to the hydroxyl group. Confirm regiochemistry via NOESY NMR (proximity of H on pentanol to para-F) .
- Comparative Studies : Synthesize analogs with shorter chains (e.g., 2-propanol) to assess steric effects on reaction rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
